molecular formula C7H10N2O3 B148042 4-Methoxy-1,3-dimethyl-1H-pyrazole-5-carboxylic acid CAS No. 133608-65-8

4-Methoxy-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B148042
CAS No.: 133608-65-8
M. Wt: 170.17 g/mol
InChI Key: USBPFGRBQLFLFC-UHFFFAOYSA-N
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Description

4-Methoxy-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H10N2O3 This compound is part of the pyrazole family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,3-dimethyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxyacetophenone with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization in the presence of a suitable acid catalyst to yield the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1,3-dimethyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formyl-2,5-dimethylpyrazole-3-carboxylic acid, while reduction of the carboxylic acid group can produce 4-methoxy-2,5-dimethylpyrazole-3-methanol.

Scientific Research Applications

4-Methoxy-1,3-dimethyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-1,3-dimethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The pyrazole ring can also interact with enzyme active sites, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

    4-Methoxy-2,5-dimethylpyrazole: Lacks the carboxylic acid group, which affects its reactivity and applications.

    2,5-Dimethylpyrazole-3-carboxylic acid:

    4-Methoxy-3-methylpyrazole-5-carboxylic acid: Similar structure but different substitution pattern, leading to distinct reactivity and applications.

Uniqueness: 4-Methoxy-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the pyrazole ring. This combination of functional groups enhances its chemical versatility and potential for diverse applications in research and industry.

Properties

CAS No.

133608-65-8

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

4-methoxy-2,5-dimethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c1-4-6(12-3)5(7(10)11)9(2)8-4/h1-3H3,(H,10,11)

InChI Key

USBPFGRBQLFLFC-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1OC)C(=O)O)C

Canonical SMILES

CC1=NN(C(=C1OC)C(=O)O)C

Synonyms

1H-Pyrazole-5-carboxylicacid,4-methoxy-1,3-dimethyl-(9CI)

Origin of Product

United States

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